(4Z)-4-(2-ethoxybenzylidene)-2-(furan-2-yl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a unique structure combining an oxazole ring, a furan ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with furan-2-carboxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4Z)-4-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (4Z)-4-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a phenethylamine backbone but differs in functional groups and overall structure.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer, highlighting the diversity of applications for structurally similar compounds.
Uniqueness
(4Z)-4-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of an oxazole ring, a furan ring, and an ethoxyphenyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H13NO4 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
(4Z)-4-[(2-ethoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H13NO4/c1-2-19-13-7-4-3-6-11(13)10-12-16(18)21-15(17-12)14-8-5-9-20-14/h3-10H,2H2,1H3/b12-10- |
InChI Key |
BHEGVPPITKDKFZ-BENRWUELSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CO3 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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